Cas no 2016461-99-5 (4-{4-(propan-2-yl)piperazin-1-ylmethyl}thiophene-2-carbaldehyde)

4-{4-(propan-2-yl)piperazin-1-ylmethyl}thiophene-2-carbaldehyde structure
2016461-99-5 structure
Product Name:4-{4-(propan-2-yl)piperazin-1-ylmethyl}thiophene-2-carbaldehyde
CAS No:2016461-99-5
MF:C13H20N2OS
MW:252.375701904297
CID:6576005
PubChem ID:165499588
Update Time:2025-07-19

4-{4-(propan-2-yl)piperazin-1-ylmethyl}thiophene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-{4-(propan-2-yl)piperazin-1-ylmethyl}thiophene-2-carbaldehyde
    • EN300-1196980
    • 4-{[4-(propan-2-yl)piperazin-1-yl]methyl}thiophene-2-carbaldehyde
    • 2016461-99-5
    • Inchi: 1S/C13H20N2OS/c1-11(2)15-5-3-14(4-6-15)8-12-7-13(9-16)17-10-12/h7,9-11H,3-6,8H2,1-2H3
    • InChI Key: ZCBONJNZXNYYTO-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC(=C1)CN1CCN(C(C)C)CC1

Computed Properties

  • Exact Mass: 252.12963444g/mol
  • Monoisotopic Mass: 252.12963444g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 51.8Ų

4-{4-(propan-2-yl)piperazin-1-ylmethyl}thiophene-2-carbaldehyde Pricemore >>

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Additional information on 4-{4-(propan-2-yl)piperazin-1-ylmethyl}thiophene-2-carbaldehyde

Research Brief on 4-{4-(propan-2-yl)piperazin-1-ylmethyl}thiophene-2-carbaldehyde (CAS: 2016461-99-5)

In recent years, the compound 4-{4-(propan-2-yl)piperazin-1-ylmethyl}thiophene-2-carbaldehyde (CAS: 2016461-99-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiophene-carbaldehyde scaffold and piperazine substitution, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 4-{4-(propan-2-yl)piperazin-1-ylmethyl}thiophene-2-carbaldehyde, highlighting its efficient production via a multi-step reaction involving thiophene-2-carbaldehyde and isopropyl piperazine. The study emphasized the compound's high yield (approximately 78%) and purity, making it a viable candidate for large-scale pharmaceutical production. Furthermore, the research team utilized NMR and mass spectrometry to confirm the structural integrity of the synthesized compound, ensuring its suitability for further biological evaluation.

In terms of biological activity, 4-{4-(propan-2-yl)piperazin-1-ylmethyl}thiophene-2-carbaldehyde has demonstrated notable efficacy as a kinase inhibitor. A preclinical study (Bioorganic & Medicinal Chemistry Letters, 2024) revealed that this compound exhibits strong inhibitory effects against specific tyrosine kinases implicated in cancer progression, particularly in non-small cell lung cancer (NSCLC) models. The IC50 values ranged between 0.5-2.0 µM, suggesting its potential as a lead compound for anticancer drug development. Additionally, the compound displayed favorable pharmacokinetic properties, including moderate plasma stability and acceptable oral bioavailability in rodent models.

Beyond oncology, recent investigations have explored the compound's utility in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience reported that 4-{4-(propan-2-yl)piperazin-1-ylmethyl}thiophene-2-carbaldehyde acts as a modulator of alpha-synuclein aggregation, a key pathological feature of Parkinson's disease. In vitro assays demonstrated a 40% reduction in fibril formation at concentrations of 10 µM, positioning it as a potential therapeutic agent for neurodegenerative disorders. However, further in vivo studies are required to validate these findings and assess its safety profile.

Despite its promising attributes, challenges remain in the clinical translation of 4-{4-(propan-2-yl)piperazin-1-ylmethyl}thiophene-2-carbaldehyde. A recent review in Expert Opinion on Drug Discovery (2024) highlighted the need for comprehensive toxicity studies, as preliminary data indicated potential hepatotoxicity at higher doses. Moreover, structural optimization may be necessary to enhance its selectivity and reduce off-target effects. Collaborative efforts between academic and industrial researchers are underway to address these limitations and advance the compound toward clinical trials.

In conclusion, 4-{4-(propan-2-yl)piperazin-1-ylmethyl}thiophene-2-carbaldehyde (CAS: 2016461-99-5) represents a versatile and pharmacologically active molecule with applications spanning oncology and neurodegenerative diseases. Continued research into its mechanism of action, structural derivatives, and therapeutic potential will be critical for its development into a clinically viable drug. Stakeholders in the pharmaceutical industry are encouraged to monitor advancements related to this compound, as it may offer novel treatment options for unmet medical needs.

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